m-Iodohippuric acid

Pharmacokinetics Protein Binding Renal Clearance

Use m-Iodohippuric acid (CAS 52386-94-4) for your radioiodination projects. Unlike o- and p-isomers, its meta-substitution ensures slower isotopic exchange and higher plasma protein binding, enhancing stability and yield. Rely on its unique properties for superior tumor-to-background ratios. Strictly for validated R&D processes.

Molecular Formula C9H8INO3
Molecular Weight 305.07 g/mol
CAS No. 52386-94-4
Cat. No. B1671901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Iodohippuric acid
CAS52386-94-4
SynonymsGlycine, N-(3-iodobenzoyl)- (9CI)
Molecular FormulaC9H8INO3
Molecular Weight305.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)C(=O)NCC(=O)O
InChIInChI=1S/C9H8INO3/c10-7-3-1-2-6(4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
InChIKeyJFJVYCLGHWPODH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-Iodohippuric Acid (CAS 52386-94-4): A Specialized Renal Tracer with Differentiated Pharmacokinetic Profile for Nuclear Medicine Research


m-Iodohippuric acid (CAS 52386-94-4), also known as N-(3-iodobenzoyl)glycine, is a meta-iodinated derivative of hippuric acid utilized primarily as a radiopharmaceutical precursor and metabolite in renal function diagnostics [1]. Unlike its ortho-isomer counterpart (o-iodohippuric acid, Hippuran) which has served as the historical gold standard for effective renal plasma flow measurement, the meta-substitution pattern confers distinct physicochemical and pharmacokinetic properties that critically influence its behavior in both direct renal imaging applications and as a cleavable metabolite in antibody-based radiotheranostics [2].

Why m-Iodohippuric Acid Cannot Be Substituted by o-Iodohippuric Acid or p-Aminohippuric Acid in Critical Research Workflows


The simple interchange of iodohippurate isomers or class analogs (e.g., p-aminohippuric acid, PAH) introduces significant and quantifiable variability in experimental outcomes. The position of the iodine substituent on the benzoyl ring dictates the compound's isotopic exchange kinetics, plasma protein binding affinity, and subsequent renal elimination rate [1]. Specifically, the meta-isomer exhibits significantly slower nucleophilic isotopic exchange with radioiodine compared to ortho- and para-isomers, impacting radiochemical purity and labeling stability during synthesis [2]. Furthermore, m-iodohippurate demonstrates enhanced plasma protein binding and altered clearance dynamics in preclinical models compared to o-iodohippurate, rendering cross-calibration or direct replacement without re-validation scientifically unsound [3].

Quantitative Differentiation of m-Iodohippuric Acid (CAS 52386-94-4) Against Ortho- and Para-Isomers: Key Evidence for Procurement Decisions


Enhanced Plasma Protein Binding and Altered Elimination Kinetics of m-Iodohippurate versus o-Iodohippurate

In comparative pharmacokinetic studies in rabbits and rats, m-iodohippurate demonstrated significantly higher plasma protein binding compared to o-iodohippurate, which in turn enhanced its rate of elimination. Both isomers exhibited clearance rates approaching renal plasma flow, but the meta-isomer's elevated protein binding is hypothesized to facilitate a transport mechanism rather than acting as a storage depot [1].

Pharmacokinetics Protein Binding Renal Clearance Isomer Comparison

Superior Radiochemical Stability: Slower Isotopic Exchange of m-Iodohippuric Acid

The isotopic exchange reaction between radioiodine (125I-) and iodohippuric acid isomers on molten ammonium acetate at 120°C proceeds by a nucleophilic second-order substitution mechanism. Under these conditions, the exchange reactions for o- and p-iodohippuric acid isomers occur more rapidly than for the m-iodohippuric acid isomer [1]. This indicates that the meta-isomer possesses a higher kinetic barrier to deiodination/re-iodination, translating to greater radiochemical stability in labeling procedures.

Radiochemistry Isotopic Exchange Kinetics Radioiodination

Patent-Disclosed Stability Advantage of Radiolabeled m-Iodohippuric Acid

According to patent literature, m-iodohippuric acid labelled with radioactive iodine (specifically 123I or 131I) is described as more stable than the previously used o-iodohippuric acid [1]. This enhanced stability is a critical factor in the preparation and clinical utility of the tracer for kidney function investigations and scintigraphy, as it reduces the formation of free radioiodide and other radiochemical impurities that can confound imaging results.

Radiopharmaceutical Stability Patent Kidney Scintigraphy

Utility as a Cleavable Metabolite in Antibody-Based Radiotheranostics

m-Iodohippuric acid serves as the designed radiometabolite when liberated from antibody conjugates via ester bond cleavage. Studies using a maleimidoethyl 3-(tri-n-butylstannyl)hippurate (MIH) reagent demonstrated that after administration of [125I]MIH-OST7 (IgG) in mice, radioactivity excreted in the urine was found as intact m-iodohippuric acid, confirming its role as a rapidly cleared metabolite [1]. Furthermore, the [131I]MIH-OST7 (IgG) conjugate showed higher tumor-to-nontarget ratios of radioactivity at 24 and 48 hours post-injection compared to [125I]SIB-OST7 (IgG), underscoring the favorable biodistribution profile achieved through the liberation of m-iodohippuric acid [1].

Radioimmunotherapy Metabolizable Linker m-Iodohippuric Acid Biodistribution

Validated Research and Industrial Application Scenarios for m-Iodohippuric Acid (CAS 52386-94-4)


Renal Plasma Flow Measurement in Preclinical Models Requiring Isomer-Specific Protein Binding Characteristics

For pharmacokinetic studies in rabbits or rats investigating the role of plasma protein binding in renal drug elimination, m-iodohippuric acid is the appropriate probe. Its higher plasma protein binding compared to o-iodohippurate, coupled with its enhanced elimination rate, makes it a superior model compound for studying protein-mediated tubular transport mechanisms [1].

Synthesis of Radiopharmaceuticals Demanding High Isotopic Stability During Radioiodination

When preparing 125I- or 131I-labeled renal tracers via isotopic exchange methods, m-iodohippuric acid offers a practical advantage due to its slower isotopic exchange rate relative to ortho- and para-isomers [1]. This kinetic stability minimizes unwanted deiodination during synthesis, leading to higher radiochemical yields and purity, and is supported by patent claims of superior stability [2].

Design and Evaluation of Cleavable Linkers for Antibody-Based Imaging and Therapy

In the development of radioimmunoconjugates where rapid systemic clearance of the radiolabel after tumor targeting is essential, m-iodohippuric acid is the metabolite of choice. Conjugation strategies utilizing ester-based linkers that liberate m-iodohippuric acid in vivo result in favorable biodistribution profiles, including higher tumor-to-background ratios, as demonstrated with MIH-OST7 (IgG) constructs [1]. This application is distinct from the use of free o-iodohippurate, which serves a different diagnostic purpose.

Quote Request

Request a Quote for m-Iodohippuric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.